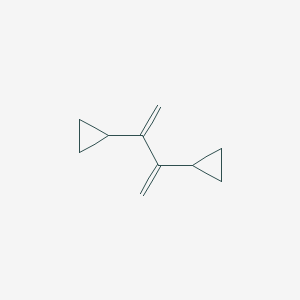
1,1'-(Buta-1,3-diene-2,3-diyl)dicyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dicyclopropyl-1,3-butadiene is an organic compound characterized by the presence of two cyclopropyl groups attached to a 1,3-butadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dicyclopropyl-1,3-butadiene can be synthesized through the thermal cyclodimerization of 2-cyclopropyl-1,3-butadiene. This process involves heating the precursor compound at temperatures ranging from 160°C to 200°C . The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 2,3-dicyclopropyl-1,3-butadiene are not extensively documented, the synthesis typically involves similar thermal cyclodimerization processes used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dicyclopropyl-1,3-butadiene undergoes several types of chemical reactions, including:
Cycloaddition Reactions: This compound can participate in Diels-Alder reactions, forming cyclohexene derivatives.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve dienophiles and may require catalysts to facilitate the reaction.
Isomerization: High temperatures are necessary to induce the isomerization process.
Major Products:
Cycloaddition Reactions: Cyclohexene derivatives.
Isomerization: Cyclopentene derivatives.
Aplicaciones Científicas De Investigación
2,3-Dicyclopropyl-1,3-butadiene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific mechanical and chemical properties.
Catalysis: It can be used in the study of catalytic processes, particularly those involving cycloaddition reactions.
Mecanismo De Acción
The mechanism of action of 2,3-dicyclopropyl-1,3-butadiene in chemical reactions involves the interaction of its conjugated diene system with various reagents. In cycloaddition reactions, the compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives. The isomerization process involves the thermal opening of the cyclopropane rings, leading to the formation of cyclopentene derivatives .
Comparación Con Compuestos Similares
2-Cyclopropyl-1,3-butadiene: Shares a similar structure but with only one cyclopropyl group.
1,3-Butadiene: The parent compound without any cyclopropyl groups.
Uniqueness: 2,3-Dicyclopropyl-1,3-butadiene is unique due to the presence of two cyclopropyl groups, which impart distinct chemical reactivity and structural properties compared to its analogs. This makes it particularly valuable in the study of cycloaddition reactions and the development of new materials .
Propiedades
Número CAS |
80393-10-8 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
3-cyclopropylbuta-1,3-dien-2-ylcyclopropane |
InChI |
InChI=1S/C10H14/c1-7(9-3-4-9)8(2)10-5-6-10/h9-10H,1-6H2 |
Clave InChI |
IIPBKXNAELECML-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1CC1)C(=C)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)

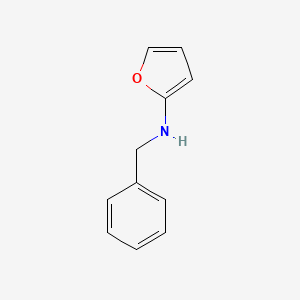

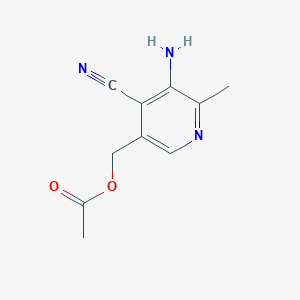
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
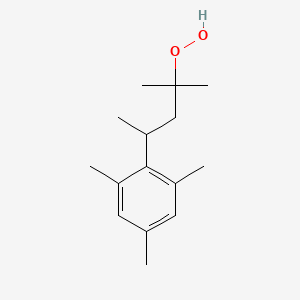
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
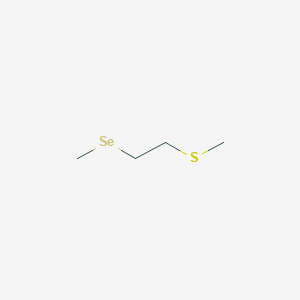
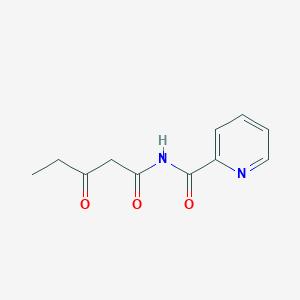
silane](/img/structure/B14416372.png)
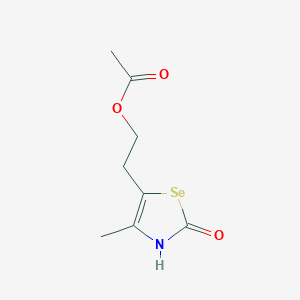
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)
